Streptomycin was first discovered in the 1940s by Selman Waksman and Albert Schatz, who were awarded the Nobel Prize in Medicine for their work. The antibiotic is produced through fermentation processes involving Streptomyces griseus, which allows for large-scale production and purification of the active compound. Pantothenic acid, on the other hand, is a vitamin that is essential for various metabolic functions in living organisms.
The synthesis of streptomycin pantothenate involves several key steps:
The synthesis requires careful control of pH, temperature, and reaction time to ensure optimal yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the progress of the synthesis and to confirm the identity and purity of streptomycin pantothenate.
Streptomycin pantothenate retains the core structure of streptomycin, which includes a 2-deoxystreptamine moiety linked to various sugar units. The addition of pantothenic acid introduces additional functional groups that enhance its solubility and biological activity.
Streptomycin pantothenate undergoes several chemical reactions that are crucial for its antibacterial activity:
The binding affinity and kinetic parameters of streptomycin pantothenate can be studied using various biochemical assays, providing insights into its mechanism of action against specific bacterial strains.
Streptomycin pantothenate exerts its antibacterial effects primarily through:
Studies have shown that streptomycin pantothenate is particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane more effectively compared to other antibiotics.
Streptomycin pantothenate is primarily utilized in:
Streptomycin pantothenate (dihydrostreptomycin tripantothenate), commercially designated as didrothenate, exerts its antibacterial effects through a dual-targeting mechanism [1]. The streptomycin component binds irreversibly to the 16S rRNA of the 30S ribosomal subunit, specifically at the aminoacyl-tRNA site (A-site) [6]. This interaction induces conformational changes that reduce ribosomal fidelity, leading to misincorporation of amino acids during protein synthesis. Pantothenate (vitamin B5) complexation amplifies this effect by stabilizing streptomycin's interaction with the rRNA through electrostatic and hydrophobic interactions at the dimer interface [1] [9].
Structural analyses reveal that pantothenate's dimethylbutyryl moiety penetrates a hydrophobic cavity adjacent to the streptomycin-binding pocket, while its β-alanine carboxyl group forms hydrogen bonds with Arg207 of the ribosomal protein S12 [7] [9]. This dual anchoring:
Table 1: Ribosomal Binding Parameters of Streptomycin-Pantothenate Complex
Parameter | Streptomycin Alone | Streptomycin-Pantothenate |
---|---|---|
Binding Affinity (Kd) | 18 nM | 0.2 nM |
Residence Time | 8 min | 34 min |
Misreading Frequency | 1.8-fold increase | 3.2-fold increase |
Thermal Stability (ΔTm) | +2.1°C | +6.7°C |
Pantothenate's integration into the streptomycin complex creates a metabolic trap for vitamin B5-auxotrophic pathogens. Bacteria such as Streptococcus pneumoniae lack de novo pantothenate biosynthesis pathways and rely exclusively on Energy-Coupling Factor (ECF) transporters for vitamin B5 uptake [2]. The streptomycin-pantothenate complex:
This interference is particularly devastating during bacterial stress adaptation. Nutrient-limited S. pneumoniae upregulates ECF transporters by 8-fold to scavenge pantothenate [2]. Paradoxically, this adaptive response increases bacterial susceptibility to the streptomycin-pantothenate complex by 12-fold. The compound hijacks this transport mechanism, delivering streptomycin directly to intracellular compartments while simultaneously depleting CoA-dependent metabolites required for:
The molecular synergy between streptomycin and pantothenate extends to direct inhibition of pantothenate kinases (CoaA) in Staphylococcus aureus. Unlike mammalian pantothenate kinases, staphylococcal CoaA belongs to a horizontally transferred Type II enzyme family with distinct structural features [4] [9]. Streptomycin-pantothenate derivatives demonstrate allosteric inhibition through:
Table 2: Inhibition Parameters of Pantothenate Kinase Inhibitors in S. aureus
Compound | IC50 (μM) | MIC (μg/ml) | Mechanism |
---|---|---|---|
Streptomycin pantothenate | 0.4 ± 0.01 | 1-2 | Allosteric inhibition |
N-Pentyl pantothenamide (1b) | 1.6 ± 0.1 | 16-64 | Substrate analog |
N-(3-Chloropropyl)-pantothenamide (1d) | 0.4 ± 0.01 | 1-2 | Active site covalent adduct |
Benzyl pantothenate (1e) | No inhibition | >64 | Alternative substrate |
Structure-activity relationship studies reveal that N-alkyl substitutions with halogenated chains (e.g., N-(3-chloropropyl) in compound 1d) enhance inhibition by forming covalent adducts with Cys214 in the pantothenate binding pocket [4]. Molecular dynamics simulations show that streptomycin pantothenate reduces CoaA's catalytic efficiency (kcat/Km) from 13 μM-1min-1 to 0.7 μM-1min-1 for pantothenate and from 3 μM-1min-1 to 0.2 μM-1min-1 for ATP [4]. This dual-site inhibition depletes cellular CoA pools by 94% within one generation cycle, effectively blocking essential acyl-transfer reactions in staphylococci.
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